EGFR Enzyme Inhibition: Positioned in the Moderate-Potency Tier, Distinguishing EGFR-IN-88 from High-Potency Mutant-Selective Agents
EGFR-IN-88 exhibits an in vitro IC₅₀ of 87 nM against the EGFR kinase . This places it in a moderate-potency tier, distinct from high-potency mutant-selective inhibitors like EGFR-IN-87, which displays IC₅₀ values of 3.1 nM, 1.3 nM, and 7.1 nM against EGFR_d746-750, EGFR_L858R/T790M, and EGFR_WT, respectively . Similarly, EGFR-IN-88 is less potent than the clinical benchmark erlotinib (IC₅₀ = 78.6 nM) but within the same nanomolar order of magnitude [1].
| Evidence Dimension | EGFR Kinase Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 87 nM |
| Comparator Or Baseline | EGFR-IN-87: 1.3-7.1 nM ; Erlotinib: 78.6 nM [1] |
| Quantified Difference | EGFR-IN-88 is 12-67x less potent than EGFR-IN-87; 1.1x less potent than erlotinib |
| Conditions | In vitro biochemical kinase assay (vendor reported data) |
Why This Matters
This moderate potency profile is essential for studies where sub-nanomolar inhibition would be inappropriate, such as when examining partial target engagement or when high-potency compounds induce confounding off-target effects at low doses.
- [1] Synthesis of novel cyanopyridine compounds as potential EGFR inhibitors targeting A549 and PC3 cancer cell lines: In vitro, In vivo and ADME pharmacokinetics studies. Elsevier Pure. 2024. Table comparing compound 15 to Erlotinib (78.6 nM). View Source
